molecular formula C10H5Cl2N3 B179638 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 102996-34-9

5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B179638
CAS No.: 102996-34-9
M. Wt: 238.07 g/mol
InChI Key: WIAJCPADUPGRNC-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile ( 102996-34-9) is a chlorinated pyrazole carbonitrile derivative of interest in organic chemistry and pharmaceutical research. This compound, with a molecular formula of C10H5Cl2N3 and a molecular weight of 238.07 g/mol, is characterized by its high purity of 99% . Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents . The specific structural features of this compound, including its two chlorine substituents and carbonitrile group, make it a valuable building block for the synthesis of more complex molecules. It serves as a key intermediate for researchers exploring the structure-activity relationships of heterocyclic compounds, particularly in the development of new molecules with potential biological activity. As a solid organochlorine compound, it requires safe handling in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes and to prevent the formation of dust and aerosols . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place. This chemical is provided strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-1-(2-chlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3/c11-8-3-1-2-4-9(8)15-10(12)7(5-13)6-14-15/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAJCPADUPGRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543225
Record name 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102996-34-9
Record name 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C10H5Cl2N3
Molecular Weight: 238.07 g/mol
CAS Number: 102996-34-9
IUPAC Name: 5-chloro-1-(2-chlorophenyl)pyrazole-4-carbonitrile

The compound features a pyrazole ring with two chlorine substituents and a nitrile group, which contribute to its unique reactivity and biological activity.

Chemistry

5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile serves as a building block in organic synthesis. It is utilized in the development of more complex heterocycles and organic molecules. Its structural characteristics allow for modifications that can lead to new compounds with enhanced properties.

Biology

The compound has been investigated for its biological activities , including:

  • Antimicrobial Properties: Exhibiting activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects: Potentially inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Medicine

Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient in drug development. Its ability to modulate biological pathways makes it a candidate for various therapeutic applications, particularly in oncology.

Industry

In industrial applications, this compound is explored for use in the formulation of agrochemicals , dyes, and other products due to its chemical stability and reactivity.

Research indicates that pyrazole derivatives like this compound exhibit diverse biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit key cancer-related pathways (e.g., BRAF(V600E), EGFR). The specific anticancer effects of this compound are still under investigation but are promising based on trends observed in related pyrazole derivatives.

Anti-inflammatory Activity

Similar compounds have demonstrated significant inhibition of inflammatory markers such as TNF-α and IL-6, suggesting that this compound may also possess anti-inflammatory properties.

Antibacterial and Antifungal Activity

Preliminary studies suggest that this compound may exhibit antibacterial effects against various strains, enhancing its profile as a potential therapeutic agent.

Case Studies

Case Study: Antiproliferative Effects on Cancer Cells
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with higher concentrations leading to increased efficacy against cancer cells while sparing normal fibroblasts.

Summary of Biological Activities

Activity TypeEffectivenessNotes
AnticancerModerate to highInhibits key pathways
Anti-inflammatoryPotentially significantInhibits cytokines
AntimicrobialActive against several strainsEffective in vitro

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atoms and the nitrile group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

Pyrazole-4-carbonitrile derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Key analogs and their properties are summarized below:

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Molecular Formula Molecular Weight (g/mol) Key References
5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile R1=5-Cl, R2=2-ClPh, R3=CN Not reported C₁₀H₅Cl₂N₃ 238.07
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile R1=5-NH₂, R2=3-ClPh, R3=CN Not reported C₁₀H₇ClN₄ 218.64
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile R1=5-NH₂, R2=4-ClPh, R3=CN Not reported C₁₀H₇ClN₄ 218.64
5-Amino-3-(2-chlorophenyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile R1=5-NH₂, R2=2-ClPh, R3=CN, R4=OH 131–134 C₁₈H₁₅ClN₄O 338.79
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile R1=5-NH₂, R2=2,4-Cl₂Ph, R3=CN Not reported C₁₀H₆Cl₂N₄ 253.09

Notes:

  • The presence of electron-withdrawing groups (e.g., Cl, CN) increases thermal stability but may reduce solubility in polar solvents.
  • Amino-substituted analogs (e.g., 5-NH₂) often exhibit lower melting points due to hydrogen-bonding interactions .

Structural and Crystallographic Features

  • Dihedral Angles : In N-1-diarylpyrazoles, the angle between aromatic rings ranges from 74.03° (for nitro-substituted analogs) to 85.01° (in sulfonyl-indole derivatives), influencing packing efficiency and intermolecular interactions .
  • Hydrogen Bonding: Intramolecular N–H⋯O and C–H⋯O bonds stabilize crystal structures, as observed in 1-(2,4-dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile .

Biological Activity

5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article discusses the pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies of this compound.

Overview of Pyrazole Derivatives

Pyrazoles are known for their significant biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. The structural modifications in pyrazole derivatives can lead to enhanced activity against various diseases. The compound in focus, this compound, is a notable example that has been evaluated for its pharmacological potential.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit key cancer-related pathways, such as BRAF(V600E) and EGFR, leading to reduced tumor growth. The specific activity of this compound against various cancer cell lines is yet to be fully elucidated but is anticipated based on the general trends observed in pyrazole derivatives .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazoles are well-documented. Compounds structurally related to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may possess similar anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Antibacterial and Antifungal Activity

Pyrazoles have also been studied for their antibacterial and antifungal activities. The presence of chlorine substituents in the structure often enhances these activities. Preliminary studies suggest that this compound may exhibit similar effects against various bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is highly influenced by their structural features. The presence of halogens (like chlorine) and functional groups can significantly alter their potency and selectivity:

Substituent Effect on Activity
ChlorineEnhances antibacterial and anticancer activity
Carbonitrile groupContributes to overall biological activity
Aryl groupsModulate receptor interactions and bioavailability

This SAR analysis indicates that strategic modifications can lead to compounds with improved efficacy against targeted diseases.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, including MCF-7 and MDA-MB-231. These studies often utilize combination therapies with established chemotherapeutics like doxorubicin to assess synergistic effects .

Animal Models

Animal studies have further validated the anti-inflammatory potential of pyrazole derivatives. For example, compounds were tested in carrageenan-induced edema models, showing significant reduction in inflammation compared to controls . Such findings underscore the therapeutic promise of these compounds in clinical applications.

Q & A

Basic: What are the recommended synthetic routes for 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile?

Methodological Answer:
The compound is typically synthesized via multi-step reactions. A common approach involves:

Step 1 : Condensation of a substituted hydrazine with a β-ketonitrile precursor under reflux conditions in ethanol.

Step 2 : Cyclization using a dehydrating agent (e.g., POCl₃) or base-mediated closure (e.g., LiOH in DMSO) to form the pyrazole core .

  • Example : A similar derivative, 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile, was synthesized via a two-step sequence involving conventional purification methods (e.g., slow evaporation from ethanol/acetone mixtures) .

Basic: How can high-quality crystals be obtained for X-ray diffraction studies?

Methodological Answer:
Crystallization is optimized using solvent systems like ethanol:acetone (1:1) via slow evaporation at 293 K. Precipitates are washed with ethanol to remove impurities. For pyrazole derivatives, intramolecular hydrogen bonds (e.g., N–H⋯O) and intermolecular interactions (C–H⋯O/N–H⋯N) stabilize crystal packing, as observed in 1-(2,4-dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile .

Advanced: How can low yields in the cyclization step be resolved?

Methodological Answer:
Low yields may arise from competing side reactions or incomplete ring closure. Solutions include:

  • Catalyst Optimization : Biocatalysts like guar gum improve reaction efficiency and selectivity for pyrazole formation .
  • Reaction Monitoring : Use TLC or HPLC to track intermediate conversion. Adjust reaction time (e.g., 4.5 h at 343 K in DMSO with LiOH) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization kinetics compared to ethanol .

Advanced: What parameters are critical when refining crystal structures using SHELXL?

Methodological Answer:
Key considerations for SHELXL refinement:

  • Hydrogen Atom Placement : Use riding models with standardized bond lengths (C–H = 0.93–0.98 Å) and isotropic displacement parameters (Uiso(H) = 1.2Ueq(C)) .
  • Twinned Data Handling : SHELXL’s twin refinement tools are robust for high-resolution or twinned macromolecular datasets .
  • Validation : Check R-factors (e.g., R < 0.08) and residual electron density maps to confirm model accuracy .

Advanced: How do hydrogen-bonding networks influence the supramolecular architecture of this compound?

Methodological Answer:
Intermolecular interactions (e.g., C–H⋯O/N–H⋯N) dictate packing motifs. For example, in 1-(2,4-dichlorophenyl) derivatives:

  • Dihedral Angles : A 74.03° angle between aromatic rings creates a folded conformation, stabilized by intramolecular N–H⋯O bonds .
  • Packing Analysis : Use Mercury or PLATON to visualize hydrogen-bonded dimers or chains, which impact physicochemical properties like solubility .

Advanced: How to design bioactivity assays targeting pyrazole derivatives?

Methodological Answer:
Focus on structural motifs linked to biological activity:

  • Antiviral Assays : Evaluate inhibition of tobacco mosaic virus (TMV) via leaf-disk method for derivatives with trifluoromethyl groups .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2) for compounds with pyrazole-azomethine hybrids .
  • Receptor Binding : Radioligand displacement assays (e.g., adenosine A₁ receptor) for 5-aminopyrazole analogs .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of CN-group volatiles .
  • Storage : Keep in airtight containers at 277–283 K, away from light and moisture .

Advanced: How can DFT calculations elucidate electronic properties of pyrazole derivatives?

Methodological Answer:

  • HOMO-LUMO Analysis : Gaussian 09 with B3LYP/6-31G(d) basis sets predicts charge distribution and reactivity.
  • NBO Analysis : Identify hyperconjugative interactions (e.g., lone pair donation from CN groups to aromatic rings) .
  • Correlation with Experimental Data : Compare calculated IR spectra (e.g., C≡N stretch at ~2229 cm⁻¹) with experimental results .

Advanced: How to reconcile contradictory spectral data between synthesis batches?

Methodological Answer:

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted o-nitrochlorobenzene) .
  • Crystallographic Validation : Compare unit cell parameters (e.g., monoclinic P2₁/c, a = 9.0032 Å) to confirm structural consistency .
  • Reaction Optimization : Adjust stoichiometry (e.g., 2:1 molar ratio of nitroarene to pyrazole precursor) to minimize side reactions .

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